Natrium-3-Aminopropan-1-sulfonat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

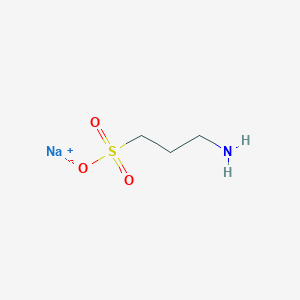

3-Aminopropansulfonsäure-Natrium ist eine chemische Verbindung mit der Summenformel H2N(CH2)3SO3NaDiese Verbindung ist bekannt für ihre Anwendungen in verschiedenen Bereichen, darunter Pharmazie und biochemische Forschung .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: 3-Aminopropansulfonsäure-Natrium kann durch Reaktion von 3-Aminopropansulfonsäure mit Natriumhydroxid unter alkalischen Bedingungen synthetisiert werden . Die Reaktion umfasst typischerweise die Auflösung von 3-Aminopropansulfonsäure in Wasser und anschliessende Zugabe von Natriumhydroxid zur Bildung des Natriumsalzes.

Industrielle Produktionsmethoden: Die industrielle Produktion von 3-Aminopropansulfonsäure-Natrium beinhaltet ähnliche Synthesewege, jedoch in grösseren Massstäben. Der Prozess gewährleistet hohe Reinheit und Ausbeute durch Optimierung der Reaktionsbedingungen wie Temperatur, pH-Wert und Konzentration der Reaktanten .

Wissenschaftliche Forschungsanwendungen

3-Aminopropansulfonsäure-Natrium hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese verschiedener Arzneimittel verwendet.

Biologie: Es dient als Puffer in biochemischen Experimenten und Zellkulturstudien.

5. Wirkmechanismus

Der Wirkmechanismus von 3-Aminopropansulfonsäure-Natrium beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Gamma-Aminobuttersäure (GABA)-Rezeptoren. Es ahmt die Wirkung von GABA, einem Neurotransmitter, nach und übt neuroprotektive Wirkungen aus, indem es an GABA-Rezeptoren bindet und deren Aktivität moduliert . Zusätzlich wurde gezeigt, dass es die Aggregation von Amyloid-beta-Peptiden hemmt, die an der Alzheimer-Krankheit beteiligt sind .

Ähnliche Verbindungen:

Taurin: Eine Sulfonsäure mit einer ähnlichen Struktur, aber ohne die Aminogruppe.

Beta-Alanin: Eine Aminosäure mit einem ähnlichen Rückgrat, aber verschiedenen funktionellen Gruppen.

Gamma-Aminobuttersäure (GABA): Ein Neurotransmitter mit einer ähnlichen Struktur, aber verschiedenen funktionellen Gruppen.

Einzigartigkeit: 3-Aminopropansulfonsäure-Natrium ist einzigartig aufgrund seiner doppelten Funktionalität als Aminosäure und Sulfonsäure. Diese doppelte Funktionalität ermöglicht es ihm, an einer breiten Palette chemischer Reaktionen und biologischer Prozesse teilzunehmen, was es zu einer vielseitigen Verbindung in der Forschung und in industriellen Anwendungen macht .

Wirkmechanismus

Target of Action

Sodium 3-aminopropane-1-sulfonate, also known as 3-APS or TAPS, is recognized as a GABAA receptor agonist . The GABAA receptor is a type of GABA receptor, which is a protein in the central nervous system that responds to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.

Mode of Action

As a GABAA receptor agonist, Sodium 3-aminopropane-1-sulfonate mimics the action of GABA. It binds to GABAA receptors, which leads to an increased influx of chloride ions into the neuron. This causes the neuron to become less excitable, thereby exerting a neuroinhibitory effect .

Biochemical Pathways

The primary biochemical pathway affected by Sodium 3-aminopropane-1-sulfonate is the GABAergic system. By acting as an agonist at the GABAA receptor, it enhances the effect of GABA, leading to hyperpolarization of neurons and a decrease in neuronal excitability .

Pharmacokinetics

As a sodium salt, it is likely to be water-soluble and may have good bioavailability .

Result of Action

The molecular and cellular effects of Sodium 3-aminopropane-1-sulfonate’s action primarily involve the reduction of neuronal excitability. By enhancing the inhibitory effects of GABA, it can help to balance the excitatory and inhibitory signals in the brain, potentially reducing symptoms in conditions characterized by excessive neuronal excitability .

Action Environment

The action, efficacy, and stability of Sodium 3-aminopropane-1-sulfonate can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the ionization state of the compound, which in turn could influence its ability to interact with the GABAA receptor . .

Biochemische Analyse

Biochemical Properties

Sodium 3-aminopropane-1-sulfonate interacts with various enzymes, proteins, and other biomolecules. It is primarily used in biochemical experiments, cell culture, and protein research . It serves as a buffer, regulating the acid-base balance and maintaining the stability of the solution .

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Sodium 3-aminopropane-1-sulfonate involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, Sodium 3-aminopropane-1-sulfonate exhibits changes in its effects. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

Sodium 3-aminopropane-1-sulfonate is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and may also affect metabolic flux or metabolite levels .

Transport and Distribution

Sodium 3-aminopropane-1-sulfonate is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, and may also affect its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Amino-1-propanesulfonic acid sodium can be synthesized by reacting 3-amino-1-propanesulfonic acid with sodium hydroxide under alkaline conditions . The reaction typically involves dissolving 3-amino-1-propanesulfonic acid in water and then adding sodium hydroxide to form the sodium salt.

Industrial Production Methods: Industrial production of 3-amino-1-propanesulfonic acid sodium involves similar synthetic routes but on a larger scale. The process ensures high purity and yield by optimizing reaction conditions such as temperature, pH, and concentration of reactants .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 3-Aminopropansulfonsäure-Natrium durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um Sulfonsäurederivate zu bilden.

Reduktion: Reduktionsreaktionen können es in verschiedene Aminen-Derivate umwandeln.

Substitution: Es kann Substitutionsreaktionen eingehen, bei denen die Aminogruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid verwendet.

Substitution: Es werden verschiedene Halogenierungsmittel und Nukleophile eingesetzt.

Hauptprodukte, die gebildet werden:

Oxidation: Sulfonsäurederivate.

Reduktion: Amin-Derivate.

Substitution: Substituierte Sulfonsäuren und Amine.

Vergleich Mit ähnlichen Verbindungen

Taurine: A sulfonic acid with a similar structure but lacking the amino group.

Beta-alanine: An amino acid with a similar backbone but different functional groups.

Gamma-aminobutyric acid (GABA): A neurotransmitter with a similar structure but different functional groups.

Uniqueness: 3-Amino-1-propanesulfonic acid sodium is unique due to its dual functionality as both an amino acid and a sulfonic acid. This dual functionality allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound in research and industrial applications .

Biologische Aktivität

Sodium 3-aminopropane-1-sulfonate, commonly referred to as 3-APS or TAPS, is a zwitterionic compound known for its diverse biological activities and applications in scientific research. This article explores its biological activity, mechanisms of action, and potential therapeutic implications, supported by relevant data and case studies.

Chemical and Physical Properties

- Molecular Formula : C₃H₁₁NNaO₄S

- Molecular Weight : Approximately 282.27 g/mol

- Solubility : Water-soluble due to the presence of sulfonate and amino groups.

Sodium 3-aminopropane-1-sulfonate primarily acts through its interaction with neurotransmitter systems, particularly the GABAergic system:

- GABAA Receptor Agonism : 3-APS mimics the action of GABA by binding to GABAA receptors, leading to an increased influx of chloride ions into neurons. This hyperpolarizes the neurons, reducing their excitability and exerting a neuroinhibitory effect.

- Amyloid Beta Interaction : It has been identified as a sulfated glycosaminoglycan (sGAG) mimetic that binds soluble amyloid beta (Aβ), preventing its fibrillization. This property is significant in the context of neurodegenerative diseases such as Alzheimer's, where Aβ aggregation is a hallmark .

Neuroprotective Effects

Research indicates that 3-APS has potential neuroprotective effects, particularly in models of neurodegenerative diseases:

- Inhibition of Aβ Aggregation : Studies have demonstrated that 3-APS maintains Aβ in a non-fibrillar state, thus potentially reducing neurotoxicity associated with fibrillar aggregates .

- Neuronal Excitability Modulation : By enhancing GABAergic transmission, 3-APS may help mitigate symptoms related to excessive neuronal excitability, which is often observed in epilepsy and anxiety disorders.

Cellular Effects

Sodium 3-aminopropane-1-sulfonate influences various cellular functions:

- Cell Culture Applications : It is widely used in cell culture media to support cell growth and maintain pH stability. Its buffering capacity is crucial for optimal biological function during experiments.

- Impact on Cell Signaling : The compound affects gene expression and cellular metabolism through its interactions with proteins and nucleic acids. It can modulate signaling pathways that are vital for cell survival and function.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | Implications |

|---|---|---|

| Neuroprotection | Agonist at GABAA receptors | Potential treatment for epilepsy and anxiety |

| Amyloid Beta Binding | Inhibits aggregation of Aβ | Possible application in Alzheimer's disease |

| Cell Growth Support | Buffering agent in culture media | Enhances viability and growth of cultured cells |

| Gene Expression Modulation | Interacts with cellular signaling pathways | Influences cellular metabolism and function |

Case Studies

-

Neuroprotection in Animal Models :

- In a study involving transgenic mice expressing human amyloid precursor protein, administration of 3-APS resulted in reduced Aβ plaque formation and improved cognitive function compared to control groups. This suggests a protective role against cognitive decline associated with Alzheimer's disease.

-

Cell Culture Studies :

- Research utilizing neuronal cell lines demonstrated that treatment with 3-APS enhanced cell viability under oxidative stress conditions, indicating its potential as a neuroprotective agent in vitro.

Future Directions

The versatility of sodium 3-aminopropane-1-sulfonate opens avenues for further research:

- Therapeutic Applications : Investigating its efficacy in clinical settings for neurodegenerative diseases could provide insights into new treatment modalities.

- Mechanistic Studies : Further exploration of its interactions at the molecular level may reveal additional pathways influenced by this compound.

Eigenschaften

CAS-Nummer |

14650-46-5 |

|---|---|

Molekularformel |

C3H9NNaO3S |

Molekulargewicht |

162.17 g/mol |

IUPAC-Name |

sodium;3-aminopropane-1-sulfonate |

InChI |

InChI=1S/C3H9NO3S.Na/c4-2-1-3-8(5,6)7;/h1-4H2,(H,5,6,7); |

InChI-Schlüssel |

FHELRCNMJVEIBX-UHFFFAOYSA-N |

SMILES |

C(CN)CS(=O)(=O)[O-].[Na+] |

Isomerische SMILES |

C(CN)CS(=O)(=O)[O-].[Na+] |

Kanonische SMILES |

C(CN)CS(=O)(=O)O.[Na] |

Key on ui other cas no. |

14650-46-5 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.